2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole
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Overview
Description
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzofuran ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazides with carbon disulfide, followed by cyclization with chlorinating agents such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Reduction of Nitro Group: Formation of 2-(5-Amino-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole.
Substitution of Trichloromethyl Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1-benzofuran-2-yl)-1,3,4-oxadiazole: Lacks the trichloromethyl group.
2-(5-Nitro-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of a trichloromethyl group.
Uniqueness
2-(5-Nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of both the nitro group and the trichloromethyl group, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
93641-32-8 |
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Molecular Formula |
C11H4Cl3N3O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(5-nitro-1-benzofuran-2-yl)-5-(trichloromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H4Cl3N3O4/c12-11(13,14)10-16-15-9(21-10)8-4-5-3-6(17(18)19)1-2-7(5)20-8/h1-4H |
InChI Key |
DTKJQBNONLDEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C3=NN=C(O3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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